molecular formula C18H21N5O3 B14105104 3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14105104
M. Wt: 355.4 g/mol
InChI Key: AYACGNIJYRVJNF-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxypropyl group, a methyl group, and a methylphenyl group attached to a trihydroimidazolidino purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the hydroxypropyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the methyl and methylphenyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(3-hydroxypropyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H21N5O3/c1-12-6-3-4-7-13(12)21-9-10-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)8-5-11-24/h3-4,6-7,24H,5,8-11H2,1-2H3

InChI Key

AYACGNIJYRVJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO

Origin of Product

United States

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